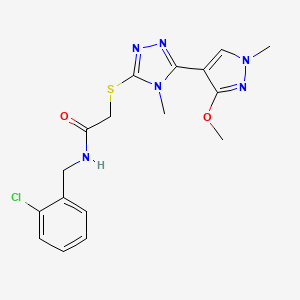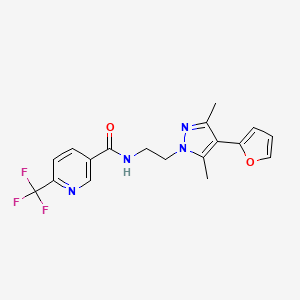
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a furan ring, a pyrazole ring, an ethyl linker, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing a trifluoromethyl group . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group is known to undergo various reactions including trifluoromethylation of carbon-centered radical intermediates .Applications De Recherche Scientifique
Synthesis and Antiprotozoal Activity
A study focused on the synthesis of compounds related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, demonstrating their potential antiprotozoal activity. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing significant IC50 values indicating their potent antiprotozoal properties. In vivo models further confirmed their curative potential at low oral dosages, highlighting their therapeutic potential against protozoal infections (Ismail et al., 2003).
Nicotinamide Derivatives Utilization
Research into nicotinamide derivatives, including compounds similar in structure to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, has shown these compounds' diverse biological activities. Such studies have explored the metabolic pathways and biological utilization of these derivatives, shedding light on their potential roles in treating conditions like pellagra and their impact on nicotinamide metabolism (Ellinger, Fraenkel, & Abdel Kader, 1947).
Structural Characterization and Computational Study
A computational study on pyrrole derivatives closely related to the chemical compound of interest has provided insights into their molecular structure, electrostatic potential surface, and potential for forming heterocyclic compounds. This research supports the chemical's significance in synthetic chemistry and potential applications in developing new compounds with varied biological activities (Singh, Rawat, & Sahu, 2014).
Antimicrobial and Biological Activity
Further studies have demonstrated the synthesis of nicotinamide derivatives showing promising antimicrobial activities. These compounds, including those structurally similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, have been tested against various microbial strains, revealing their potential as antimicrobial agents. This underscores the compound's relevance in the search for new therapeutic agents (Patel & Shaikh, 2010).
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFPFCGXSEHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

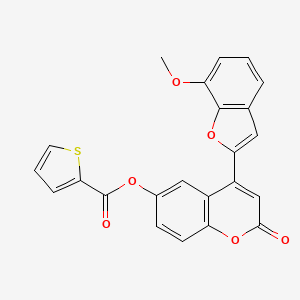
![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)


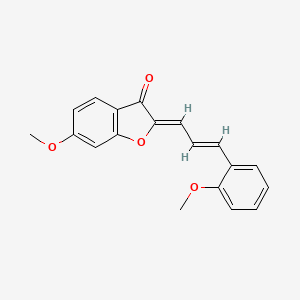
![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)
![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)
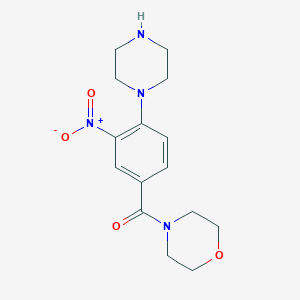
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)
![7-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

